N-(4-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide
Description
N-(4-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide is a synthetic thioacetamide derivative featuring a pyridazine core linked to a 4-ethylphenyl group via a sulfur atom, with an acetamide side chain terminating in a 4-acetylphenyl substituent.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-3-16-4-6-18(7-5-16)20-12-13-22(25-24-20)28-14-21(27)23-19-10-8-17(9-11-19)15(2)26/h4-13H,3,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCBZWFVZLKYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide, also known as APET, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C22H21N3O2S
Molecular Weight: 391.49 g/mol
CAS Number: 896045-60-6
InChI Key: RDFQREGLYHISCT-UHFFFAOYSA-N
The compound features a pyridazine ring, an acetylphenyl group, and a thioacetamide moiety, which may contribute to its diverse biological activities.
Anticancer Activity
Research indicates that APET exhibits notable anticancer properties. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including HT29 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer) cells. The IC50 values for these cell lines were found to be lower than those of standard chemotherapeutics, suggesting a promising therapeutic potential.
Antimicrobial Activity
APET has also been evaluated for its antimicrobial properties. Studies revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 | |
| Escherichia coli | 62.50 | |
| Pseudomonas aeruginosa | 125 |
Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed through various assays measuring cytokine levels. APET demonstrated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential use in treating inflammatory conditions.
The biological activity of APET can be attributed to several mechanisms:
- Inhibition of Cell Proliferation: APET disrupts the cell cycle in cancer cells, leading to apoptosis.
- Antimicrobial Mechanism: The thioacetamide group may interact with bacterial enzymes, inhibiting their function and leading to cell death.
- Anti-inflammatory Pathways: APET modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.
Study on Anticancer Efficacy
A recent study conducted on the efficacy of APET against HT29 cells revealed that the compound induced apoptosis through the activation of caspase pathways. The study reported that treatment with APET resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial effects of APET against multidrug-resistant strains of bacteria. The results indicated that APET not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial resistance.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Overview of Analogs
The table below summarizes key structural analogs, their substituents, molecular weights, and reported activities:
Key Structural Differences and Implications
Heterocyclic Core Variations
- Pyridazine vs. Triazole/Triazinoindole: The target compound's pyridazine core (–14) contrasts with triazole (VUAA1) or triazinoindole () cores in analogs. Pyridazine’s electron-deficient nature may enhance binding to aromatic residues in proteins, whereas triazole/triazinoindole systems offer nitrogen-rich environments for hydrogen bonding .
Substituent Effects
- Halogen vs. The target compound’s 4-ethylphenyl and 4-acetylphenyl groups balance hydrophobicity and polarity, possibly enhancing solubility compared to halogenated analogs . The acetyl group in the target compound may confer metabolic stability via resistance to hydrolysis, a common issue with ester-containing analogs .
Physicochemical Properties
- Solubility and Lipophilicity :
- Stability :
- Acetamide derivatives generally exhibit stability in DMSO and physiological buffers, as seen in VUAA1’s storage protocols (−20°C, 3-week stability) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via alkylation of thiol-containing intermediates. For example, reacting N-(4-acetylphenyl)-2-chloroacetamide with a pyridazine-thiol derivative under basic conditions (e.g., K₂CO₃ in acetone) achieves coupling. Optimization involves adjusting solvent polarity, temperature (reflux vs. room temperature), and stoichiometry to improve yields (≥80%) . Monitoring reaction progress via TLC and purifying via column chromatography (silica gel, ethyl acetate/hexane) ensures purity.
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for acetamide, S-H stretch absent post-alkylation) .
- ¹H NMR : Key signals include singlet at δ 2.57 ppm (COCH₃), δ 4.51 ppm (CH₂-S), and aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate structural motifs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the antimicrobial efficacy of this compound?
- Methodological Answer : SAR studies involve systematic substitution of the pyridazine ring (e.g., introducing electron-withdrawing groups like -NO₂ or -Br at position 6) and modifying the 4-ethylphenyl moiety. Biological testing against Gram-positive/negative bacteria (MIC assays) and fungi (disk diffusion) identifies potency trends. Comparative analysis with analogs (e.g., N-(4-ethylphenyl)-2-((4-oxoquinazolin-2-yl)thio)acetamide) reveals critical pharmacophores .
Q. What in vitro assays are suitable for identifying the biological targets of this compound, such as ion channels or enzymes?
- Methodological Answer :
- Electrophysiology : Patch-clamp assays on HEK293 cells expressing Orco ion channels evaluate modulation of cation currents, as seen in structurally related thioacetamide agonists .
- Enzyme Inhibition : Fluorescence-based assays (e.g., glutaminase inhibition using CB-839 analogs) measure IC₅₀ values. Kinetic studies (Lineweaver-Burk plots) determine inhibition mechanisms .
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?
- Methodological Answer : Discrepancies may arise from impurities or varying reaction conditions. Strategies include:
- Reproducibility Checks : Standardizing solvents (DMF vs. acetone), catalysts (piperidine vs. K₂CO₃), and purification methods .
- Advanced Characterization : 2D NMR (COSY, HSQC) resolves overlapping signals, while HPLC-MS quantifies purity (>95%) .
Q. What computational tools predict the physicochemical and ADMET properties of this compound?
- Methodological Answer :
- Molecular Dynamics Simulations : Estimate logP (XlogP ~2.6) and polar surface area (87.5 Ų) using software like Schrödinger or MOE .
- ADMET Prediction : Tools like SwissADME assess blood-brain barrier permeability and CYP450 interactions. Molecular docking (AutoDock Vina) identifies potential off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
